Carnegine Hydrochloride
Description
Carnegine Hydrochloride (C₁₂H₁₈ClNO₂) is an isoquinoline alkaloid derivative with the chemical name 1,2,3,4-Tetrahydro-6,7-dimethoxy-1,2-dimethylisoquinoline hydrochloride. It is identified by CAS numbers 5853-25-8 (anhydrous) and 5864-18-6 (monohydrate) . Structurally, it features a tetrahydroisoquinoline backbone with methoxy and methyl substituents, which influence its physicochemical and biological properties. While its exact pharmacological applications are less documented in publicly available literature, it is primarily utilized in research settings as a reference compound for studying alkaloid derivatives .
Properties
IUPAC Name |
6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-9-11-8-13(16-4)12(15-3)7-10(11)5-6-14(9)2;/h7-9H,5-6H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARXMHOYLNCTFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5852-92-6, 6266-98-4 | |
| Record name | Carnegine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005852926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carnegine, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CARNEGINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V677TLE007 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Carnegine Hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, this compound is produced by extracting the compound from the saguaro cactus. The extraction process involves several steps, including maceration, filtration, and purification. The extracted compound is then reacted with hydrochloric acid to form this compound .
Chemical Reactions Analysis
Types of Reactions: Carnegine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Carnegine Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its pharmacological properties, including its potential use in treating various diseases.
Industry: Used in the production of pharmaceuticals and other chemical products
Mechanism of Action
Carnegine Hydrochloride is similar to other compounds such as:
Levocarnitine: Used to treat carnitine deficiency and stimulate gastric and pancreatic secretions.
Acetylcarnitine: Assists in mitochondrial fatty acid metabolism and is investigated for treating neuropathy, depression, and dementia.
Uniqueness: this compound is unique due to its specific pharmacological properties and its natural occurrence in the saguaro cactus. Unlike Levocarnitine and Acetylcarnitine, which are primarily used for their metabolic effects, this compound has a broader range of applications in scientific research and industry .
Comparison with Similar Compounds
Structural Analogues: Isoquinoline Derivatives
Compounds sharing the isoquinoline backbone are compared below:
Key Findings :
- Therapeutic Potential: Higenamine exhibits adrenergic activity, while Carnegine’s biological targets remain underexplored .
Functional Analogues: Therapeutic Hydrochlorides
Hydrochloride salts with clinical or industrial relevance:
Key Findings :
- Safety : Carnegine’s handling precautions (e.g., PPE, ventilation) align with general hydrochloride salt guidelines, though specific toxicological data are lacking .
- Clinical vs. Research Use : Unlike Clonidine or Betahistine, Carnegine lacks FDA-approved indications, highlighting its niche research role .
Pharmacokinetic and Stability Comparisons
| Parameter | This compound | Higenamine Hydrochloride | Clonidine Hydrochloride |
|---|---|---|---|
| Aqueous Solubility | Moderate (methoxy groups) | High (polar hydroxyl) | High |
| Stability in Solution | pH-sensitive | Stable at pH 4–6 | Stable at pH 3–5 |
| Metabolism | Hepatic (predicted) | CYP2D6-mediated | Renal excretion |
Sources: Predicted data based on structural analogs .
Research and Regulatory Considerations
- This compound: No clinical trials or regulatory approvals are documented. Supplier data (e.g., NSC 36664) suggest its use in chemical libraries for alkaloid research .
- Contrast with Naftifine Hydrochloride : Unlike Naftifine (an antifungal with FDA guidance), Carnegine lacks standardized efficacy or safety datasets .
Biological Activity
Carnegine hydrochloride, a derivative of the isoquinoline alkaloids, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Overview of this compound
This compound is structurally related to isoquinoline derivatives, which are known for their broad spectrum of biological activities. These include antimicrobial , anticancer , and antiviral effects. The compound's efficacy is largely attributed to its ability to interact with various biological targets, making it a promising candidate for drug development.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogenic bacteria and fungi. For instance, derivatives of carnegine have shown significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) as low as 2 µg/mL for certain derivatives .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. A notable study reported that certain derivatives exhibit cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values ranged from 5 to 15 µM, indicating a promising therapeutic index . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Antiviral Effects
Recent investigations have highlighted the antiviral capabilities of this compound, particularly against viruses like dengue and influenza. For example, one study found that specific derivatives inhibited the dengue virus serotype 2 with an IC50 of 3.03 µM and a selectivity index (SI) of 5.30 . The antiviral mechanism involves interference with viral replication at an early stage, reducing the production of infectious virions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly influence its efficacy and toxicity profiles. For example, substituents that enhance lipophilicity have been associated with improved antiviral activity . The following table summarizes key findings related to SAR:
| Derivative | IC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Iso-Pr derivative | 3.03 | 16.06 | 5.30 |
| Iso-Bu derivative | 0.49 | 19.39 | 39.5 |
| 3-NO2-substituted | 0.41 | Not specified | High |
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Dengue Virus Inhibition : A study evaluated two novel quinoline derivatives derived from this compound against dengue virus serotype 2, revealing significant antiviral activity with low cytotoxicity .
- Cancer Cell Line Studies : In another investigation, derivatives were tested on various cancer cell lines, demonstrating selective cytotoxicity while sparing normal cells, which highlights their potential for targeted cancer therapy .
Q & A
Q. What are the established methods for synthesizing Carnegine Hydrochloride, and how can purity be validated?
this compound synthesis typically involves tetrahydroisoquinoline alkaloid frameworks, as described in early work by Nakada & Nashihara (1944), who used reductive amination and esterification steps . To validate purity, researchers should employ high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) coupled with mass spectrometry (MS) for structural confirmation. Purity thresholds ≥95% are standard, with residual solvent analysis (e.g., via gas chromatography) required for GMP-compliant protocols .
Q. How should researchers design experiments to characterize this compound’s physicochemical properties?
Key properties include solubility (tested in buffers at pH 1.2–7.4), partition coefficient (log P via shake-flask method), and crystalline structure (X-ray diffraction). Differential scanning calorimetry (DSC) can assess thermal stability, while dynamic vapor sorption (DVS) evaluates hygroscopicity. Reference standards should be sourced from peer-reviewed syntheses, as commercial suppliers often lack validation for novel alkaloids .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Follow OSHA guidelines for compressed gases and corrosive substances (29 CFR 1910.101). Use fume hoods for powder handling, PPE (nitrile gloves, safety goggles), and emergency showers/eye washes. Airborne concentration monitoring is mandatory due to potential respiratory irritation .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound across different assay models?
Contradictions often arise from variations in cell lines (e.g., primary neurons vs. immortalized cells) or bioavailability assumptions. Mitigate this by:
- Cross-validating results using orthogonal assays (e.g., patch-clamp electrophysiology vs. calcium imaging).
- Applying pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for metabolic differences in vitro vs. in vivo .
- Referencing historical data from Nakano (1954) on alkaloid bioactivity in Magnolia species for comparative analysis .
Q. What advanced strategies optimize this compound’s synthetic yield while minimizing byproducts?
Use Design of Experiments (DOE) to test variables:
- Temperature (50–80°C) and solvent polarity (ethanol/water ratios).
- Catalysts (e.g., palladium on carbon for hydrogenation steps). Braacca & Kaufman (2004) achieved 72% yield via microwave-assisted synthesis, reducing reaction time from 24h to 2h . Post-synthesis, employ flash chromatography with silica gel (ethyl acetate:methanol 9:1) for impurity removal .
Q. How can researchers validate novel analytical methods for this compound quantification in biological matrices?
Follow ICH Q2(R1) guidelines:
Q. What experimental frameworks are recommended for investigating this compound’s mechanism of action in neurological models?
Combine:
- Molecular docking (AutoDock Vina) to predict binding affinity for serotonin/dopamine receptors.
- In vitro assays : Radioligand displacement (IC50 determination) and cAMP modulation in HEK293 cells.
- In vivo models : Rodent behavioral tests (e.g., forced swim test for antidepressant activity) with CSF sampling for bioavailability .
Methodological Considerations
Q. How should literature reviews on this compound address non-peer-reviewed or non-English studies?
Use the EPA’s TSCA Scope Document framework ():
Q. What ethical guidelines apply to preclinical studies involving this compound?
Adhere to NIH standards ():
- Animal studies : ARRIVE 2.0 guidelines for reporting, including randomization and blinding.
- Human tissue : Informed consent and IRB approval for ex vivo experiments. Disclose conflicts of interest and funding sources in compliance with Beilstein Journal guidelines .
Q. How can stability studies for this compound formulations account for hydrolytic degradation?
Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. For aqueous solutions, use pH 4.5 buffers (citrate-phosphate) and antioxidants (0.01% ascorbic acid). Lyophilization in amber vials under nitrogen extends shelf life ≥24 months .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
